![molecular formula C18H23N3O B2577898 1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one CAS No. 2415470-94-7](/img/structure/B2577898.png)

1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

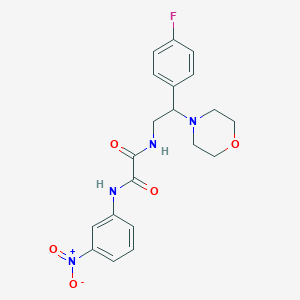

“1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a propan-2-yl group and an azetidin-1-yl group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the propan-2-yl and azetidin-1-yl groups . The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis

Imidazole compounds are known to show a broad range of chemical and biological properties . They can participate in various chemical reactions, often acting as a synthon in the development of new drugs .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

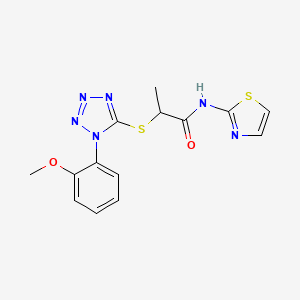

Compounds similar to 1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one have been synthesized and shown to exhibit significant antibacterial and antifungal activities. For instance, a new series of benzimidazole derivatives including azetidin-2-ones have been synthesized, demonstrating potent activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Shanmugapandiyan et al., 2010); (Chhajed & Upasani, 2012).

Antimicrobial and Analgesic Activities

The compounds derived from this compound have shown promising antimicrobial properties against a broad spectrum of microorganisms. A study highlighted the synthesis and biological screening of novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones, revealing their good affinity for bacterial transpeptidase with potent antibacterial activity, underlining their potential in developing new antimicrobial agents (Desai & Desai, 2006).

Antiprotozoal and DNA-Binding Activities

Research into azetidin-2-ones has also extended into antiprotozoal activities, with certain analogs being investigated for their efficacy against protozoan pathogens. For example, pentamidine analogs have been screened for activity against Giardia lamblia, with results suggesting a mode of activity correlated with DNA binding. This highlights the compound's potential in treating infections caused by protozoan pathogens (Bell et al., 1991).

Antitubercular and Antimicrobial Properties

Further investigations have demonstrated the synthesis of azetidin-2-ones with notable antitubercular and antimicrobial properties. This includes the development of trihydroxy benzamido azetidin-2-one derivatives, which have shown promising results in antimicrobial and antitubercular screenings, indicating their potential as therapeutic agents against bacterial infections, including tuberculosis (Ilango & Arunkumar, 2011).

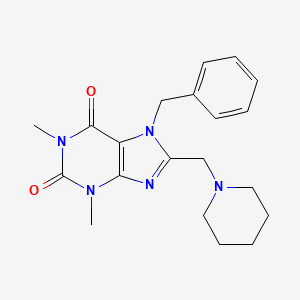

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.

Orientations Futures

Imidazole compounds have become an important synthon in the development of new drugs . Given the wide range of biological activities shown by imidazole derivatives, it’s possible that “1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one” could have potential applications in drug development .

Propriétés

IUPAC Name |

1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-4-5-10-17(22)20-11-14(12-20)21-16-9-7-6-8-15(16)19-18(21)13(2)3/h4,6-9,13-14H,1,5,10-12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILWNRJLBSNOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2577821.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)

![[4-(3-Methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2577827.png)

![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)

![4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2577832.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2577836.png)